N-(2,3-dichlorophenyl)-N~2~-(3-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide
Overview
Description
N-(2,3-dichlorophenyl)-N~2~-(3-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide is a complex organic compound characterized by the presence of dichlorophenyl, nitrophenyl, and phenylsulfonyl groups attached to a glycinamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dichlorophenyl)-N~2~-(3-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide typically involves multi-step organic reactions. One common approach is the condensation reaction between 2,3-dichloroaniline and 3-nitrobenzaldehyde, followed by the introduction of the phenylsulfonyl group through sulfonylation. The final step involves the formation of the glycinamide moiety through amidation.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dichlorophenyl)-N~2~-(3-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be oxidized to introduce additional functional groups.
Substitution: The chlorine atoms in the dichlorophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or hydrogen gas (H~2~) in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH~3~) or sodium ethoxide (NaOEt) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine, while substitution of chlorine atoms can introduce various functional groups.
Scientific Research Applications
N-(2,3-dichlorophenyl)-N~2~-(3-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2,3-dichlorophenyl)-N~2~-(3-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of signal transduction or interference with metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- N-(2,4-dichlorophenyl)-N~2~-(3-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide
- N-(2,6-dichlorophenyl)-N~2~-(3-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide
Uniqueness
N-(2,3-dichlorophenyl)-N~2~-(3-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide is unique due to the specific positioning of the chlorine atoms on the phenyl ring, which can influence its chemical reactivity and biological activity. This positional isomerism can result in different binding affinities and selectivities for molecular targets compared to its analogs.
Properties
IUPAC Name |
2-[N-(benzenesulfonyl)-3-nitroanilino]-N-(2,3-dichlorophenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15Cl2N3O5S/c21-17-10-5-11-18(20(17)22)23-19(26)13-24(14-6-4-7-15(12-14)25(27)28)31(29,30)16-8-2-1-3-9-16/h1-12H,13H2,(H,23,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFWXRAXGGPTFDB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=C(C(=CC=C2)Cl)Cl)C3=CC(=CC=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15Cl2N3O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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